Corynecin I
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Overview
Description
Corynecin I is a chloramphenicol-like antibiotic originally isolated from the bacterium Corynebacterium hydrocarboclastus . It is known for its antibacterial properties, being effective against both Gram-positive and Gram-negative bacteria . The compound is structurally related to chloramphenicol, a well-known antibiotic, and shares similar mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynecin I is produced by Corynebacterium hydrocarboclastus through a biosynthetic pathway involving the incorporation of various amino acids and keto acids . The acetyl group of this compound is derived from acetate, pyruvate, and alanine . The production process can be enhanced by adding specific amino acids such as threonine, homoserine, and methionine to the culture medium .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions of Corynebacterium hydrocarboclastus. The productivity is significantly influenced by the concentration of phosphate and the presence of organic nutrients, particularly yeast extract . The most effective production is achieved with 8 grams of yeast extract and 0.2 grams of potassium phosphate per liter of chemically defined medium . The carbon source also plays a crucial role, with n-heptadecane being the most effective .
Chemical Reactions Analysis
Types of Reactions: Corynecin I undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The acetyl group can be substituted with other acyl groups through chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are various acyl derivatives of this compound.
Scientific Research Applications
Corynecin I has several scientific research applications, including:
Mechanism of Action
Corynecin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to that of chloramphenicol, making this compound effective against a broad spectrum of bacteria.
Comparison with Similar Compounds
Chloramphenicol: Corynecin I is structurally and functionally similar to chloramphenicol, sharing the same mechanism of action.
Corynecin II: Another chloramphenicol analog produced by Corynebacterium hydrocarboclastus, differing in the acyl group attached to the molecule.
Corynecin III: Similar to this compound but with a different acyl group derived from valine.
Uniqueness: this compound is unique due to its specific acyl group derived from acetate, pyruvate, and alanine . This distinct structural feature contributes to its specific antibacterial properties and makes it a valuable compound for studying the biosynthesis and mechanisms of action of chloramphenicol analogs.
Properties
CAS No. |
1885-08-1 |
---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m0/s1 |
InChI Key |
PIVQDUYOEIAFDM-QWRGUYRKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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